Tetrakis-(allyloxy)-ethane
Overview
Description
Tetrakis-(allyloxy)-ethane is an organic compound characterized by the presence of four allyloxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis-(allyloxy)-ethane typically involves the reaction of ethane derivatives with allyl alcohol under specific conditions. One common method is the reaction of ethane-1,2-diol with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetrakis-(allyloxy)-ethane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the allyloxy groups to primary alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted ethane derivatives.
Scientific Research Applications
Tetrakis-(allyloxy)-ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetrakis-(allyloxy)-ethane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions that modify the compound’s structure and properties. These reactions can target specific molecular pathways, leading to the formation of desired products with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
Tetrakis-(propargylisocyanide) copper(I) complex: Similar in having multiple functional groups attached to a central core.
Tetrakis-(4-sulfonatophenyl)porphyrin: Similar in having multiple substituents on a central core, used in different applications.
Uniqueness
Tetrakis-(allyloxy)-ethane is unique due to its specific allyloxy groups, which provide distinct reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industry.
Properties
IUPAC Name |
3-[2,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-9-15-13-14(16-10-6-2,17-11-7-3)18-12-8-4/h5-8H,1-4,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJVWIXXMSEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(OCC=C)(OCC=C)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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